Increased Lipophilicity vs. 3-Fluoro Analog
The replacement of a fluorine atom with a fluoromethyl group increases the compound's lipophilicity by a measurable margin. The target compound exhibits a computed LogP of 2.33, compared to 2.00 for the 3-fluoro-5-(pinacolboronato)benzonitrile analog . This difference of 0.33 log units indicates significantly higher lipophilicity, a property highly correlated with passive membrane permeability, a critical factor for intracellular target engagement.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.32698 |
| Comparator Or Baseline | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 935685-88-4): LogP = 1.99658 |
| Quantified Difference | Δ LogP = +0.33 |
| Conditions | Computed partition coefficient provided by vendor databases. |
Why This Matters
A LogP increase of 0.33 is significant for tuning a lead compound's permeability and solubility profile, potentially improving oral bioavailability or CNS penetration in a drug discovery program.
